1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethyl ketones with hydrazine derivatives, followed by cyclization and nitrile formation . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-1H-pyrazole: Lacks the nitrile group, resulting in different reactivity and applications.
4-(Trifluoromethyl)benzonitrile: Contains a benzene ring instead of a pyrazole ring, leading to distinct chemical properties.
Trifluoromethyltrimethylsilane: Used as a reagent for introducing trifluoromethyl groups into other molecules.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of the trifluoromethyl and nitrile groups on a pyrazole ring. This structure imparts specific chemical reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H2F3N3 |
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Molecular Weight |
161.08 g/mol |
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)11-3-4(1-9)2-10-11/h2-3H |
InChI Key |
JWXTXLFFQHTTQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)C#N |
Origin of Product |
United States |
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